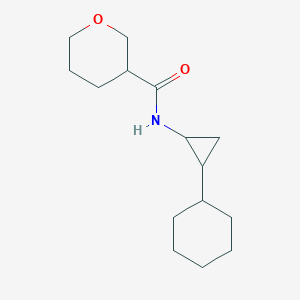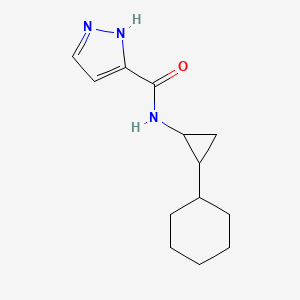
(3-Benzylpyrrolidin-1-yl)-(1-methylpyrrol-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Benzylpyrrolidin-1-yl)-(1-methylpyrrol-2-yl)methanone, also known as deschloroketamine (DCK), is a dissociative anesthetic drug. It belongs to the arylcyclohexylamine class and is structurally related to ketamine. DCK has gained popularity among researchers due to its unique pharmacological properties and potential therapeutic applications.
作用机制
DCK works by blocking the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of pain, mood, and cognition. By blocking this receptor, DCK can produce dissociative effects, such as feelings of detachment from reality and altered perception of time and space.
Biochemical and Physiological Effects:
DCK can cause a range of physiological and biochemical effects, including changes in heart rate, blood pressure, and body temperature. It can also cause respiratory depression and muscle relaxation. DCK has been found to have a low toxicity profile, making it a safer alternative to other dissociative anesthetics.
实验室实验的优点和局限性
One of the main advantages of DCK is its unique pharmacological profile, which makes it a valuable tool for studying the NMDA receptor and its role in various physiological and pathological processes. However, DCK has limitations in terms of its solubility and stability, which can make it challenging to work with in the laboratory.
未来方向
There are several potential future directions for research on DCK. One area of interest is its potential as a treatment for depression and anxiety disorders. Another area of interest is its potential as a pain management medication, particularly for chronic and neuropathic pain. Additionally, further research is needed to understand the long-term effects of DCK use and its potential for abuse and addiction.
合成方法
The synthesis of DCK involves the reaction of 2-methyl-apovincaminic acid with benzyl chloride to form 2-methyl-apovincaminic acid benzyl ester. This ester is then reduced with lithium aluminum hydride to produce the corresponding alcohol. The alcohol is then reacted with 2-bromo-1-phenyl-1-pentanone to form DCK.
科学研究应用
DCK has been widely studied for its potential therapeutic applications in various fields such as psychiatry, neurology, and pain management. It has been found to have antidepressant and anxiolytic effects, as well as the ability to improve cognitive function. DCK has also shown potential in treating chronic pain and neuropathic pain.
属性
IUPAC Name |
(3-benzylpyrrolidin-1-yl)-(1-methylpyrrol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-18-10-5-8-16(18)17(20)19-11-9-15(13-19)12-14-6-3-2-4-7-14/h2-8,10,15H,9,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLZPEJWZIBSNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)N2CCC(C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Benzylpyrrolidin-1-yl)-(1-methylpyrrol-2-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]acetonitrile](/img/structure/B7592521.png)
![N-(3-ethoxyspiro[3.3]heptan-1-yl)-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B7592529.png)
![N-(3-ethoxyspiro[3.3]heptan-1-yl)-2-(2-oxo-1H-quinolin-3-yl)acetamide](/img/structure/B7592544.png)

![(3,4-Dimethylphenyl)-[2-(methoxymethyl)morpholin-4-yl]methanone](/img/structure/B7592557.png)



![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl-(2-methylpyrazol-3-yl)methanone](/img/structure/B7592572.png)
![6-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridine-1-carbonyl)-2-methylpyridazin-3-one](/img/structure/B7592577.png)
![1-[4-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridine-1-carbonyl)-1,3-thiazolidin-3-yl]propan-1-one](/img/structure/B7592593.png)


